Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride

Quaternary ammonium monomer Methacrylate monomer comparison Polymerizable cationic surfactant

Formulators seeking permanent, non-leaching cationic functionality in acrylic polymers often encounter limited comonomer options with reproducible kinetics. This benzyldiethyl quaternary ammonium methacrylate (QAM) monomer provides a structurally precise solution: • Enables wash-durable antistatic performance in textiles (surface resistivity ~10⁷ Ω, static decay <2 sec, durable through 60+ washes) via covalent incorporation • Confers non-leaching antimicrobial activity to acrylic coatings, adhesives, and medical device surfaces • Benzyldiethyl headgroup delivers distinct hydrophobicity vs. dimethyl/trimethyl analogs for tunable copolymer properties and phase-transfer catalysis applications

Molecular Formula C18H28ClNO2
Molecular Weight 325.9 g/mol
CAS No. 93842-84-3
Cat. No. B12668995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
CAS93842-84-3
Molecular FormulaC18H28ClNO2
Molecular Weight325.9 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC1=CC=CC=C1)CC(C)OC(=O)C(=C)C.[Cl-]
InChIInChI=1S/C18H28NO2.ClH/c1-6-19(7-2,14-17-11-9-8-10-12-17)13-16(5)21-18(20)15(3)4;/h8-12,16H,3,6-7,13-14H2,1-2,4-5H3;1H/q+1;/p-1
InChIKeyCCCLZKISYVLFLD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium Chloride – Polymerizable Cationic Monomer


Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride (CAS 93842-84-3) is a quaternary ammonium methacrylate (QAM) monomer composed of a benzyldiethylammonium headgroup linked via a 1-methylpropylene spacer to a 2-methyl-1-oxoallyl (methacryloyl) polymerizable moiety . It belongs to a class of cationic, polymerizable surfactants used to introduce permanent quaternary ammonium functionality into acrylic polymers and copolymers [1]. Its EINECS number is 299-064-2 [2].

Generic Substitution Challenges for Quaternary Ammonium Methacrylate Monomers


Quaternary ammonium methacrylate (QAM) monomers are not interchangeable drop-in reagents. The identity of the nitrogen substituents (benzyl, ethyl, methyl, or combinations thereof), the length and branching of the alkylene spacer between the ammonium center and the methacryloyl ester, and the counterion all critically influence copolymerization kinetics, the hydrophobicity/hydrophilicity balance of the resulting polymer, and the ultimate functional performance (e.g., antimicrobial potency, surface resistivity, and wash durability) [1][2]. The benzyldiethyl configuration of CAS 93842-84-3 provides a specific combination of steric bulk and lipophilicity that differs materially from its dimethyl or trimethyl analogs, as detailed in the quantitative evidence below [2].

Quantitative Differentiation from Closest In-Class Analogs


Structural Comparison with Closest Analog Monomers

The target compound differs from its three closest commercial analogs in three key structural dimensions: (i) the nitrogen substituent set (benzyldiethyl vs. trimethyl/dimethyl), (ii) the alkylene spacer length and branching (1-methylpropylene vs. ethylene or 2-methyl-1-methylethylene), and (iii) the resulting molecular weight and hydrophobicity. These structural differences are quantitatively defined below .

Quaternary ammonium monomer Methacrylate monomer comparison Polymerizable cationic surfactant

Antistatic Durability in Textile Coating Applications

Although direct data for the target compound are unavailable, its closest structural analog, N,N-diethyl-N-benzyl-N-methacryloyloxyethylammonium chloride (DBMC), has been directly evaluated for antistatic performance on PET textiles after copolymerization with N-methylolacrylamide (MAA). DBMC differs from the target compound only in the spacer: ethylene vs. 1-methylpropylene. The DBMC-co-MAA copolymers (DBMA series) demonstrated durable antistatic properties with quantified surface resistivity and static decay half-time values [1].

Antistatic coating Polyacrylate antistatic agent PET textile finishing

Covalent Incorporation vs. Fugitive Quaternary Ammonium Additives

The target compound contains a 2-methyl-1-oxoallyl (methacryloyl) group that enables free-radical copolymerization with common acrylate and methacrylate comonomers. This structural feature differentiates it from non-polymerizable quaternary ammonium compounds such as benzalkonium chloride, cetyltrimethylammonium chloride, or denatonium, which cannot be covalently incorporated into polymer backbones [1][2].

Cationic polyacrylate latex Emulsion polymerization Covalent quaternary ammonium incorporation

Antimicrobial Activity Expectation Based on Structural Class

No direct MIC or MBC data for the target compound were found in the public literature. However, the benzyldiethylammonium substructure is present in potent antimicrobial compounds such as denatonium and octafonium. The presence of a benzyl group on the quaternary nitrogen is known from structure-activity relationship (SAR) studies to enhance antimicrobial activity compared to purely aliphatic quaternary ammonium compounds, due to increased membrane penetration [1]. This is a class-level inference, not a direct measurement.

Quaternary ammonium antimicrobial QAM monomer antibacterial Structure-activity relationship

Recommended Application Scenarios Based on Available Evidence


Durable Antistatic Polyacrylate Textile Finishes

Based on the demonstrated performance of the structurally analogous DBMC monomer in producing wash-durable antistatic PET textiles (surface resistivity as low as 2×10⁷ Ω, static decay half-time 1.3 sec, durable through 60 washes) [1], the target compound is well-suited as a comonomer in emulsion polymerization formulations for permanent antistatic textile coatings. Its 1-methylpropylene spacer may influence copolymer flexibility and film-forming properties compared to DBMC's ethylene spacer, offering a tuning parameter for formulators.

Polymerizable Building Block for Antimicrobial Acrylic Coatings

As a methacrylate-functionalized quaternary ammonium monomer, CAS 93842-84-3 can be covalently copolymerized into acrylic resin systems for non-leaching antimicrobial coatings [2]. While direct MIC data are lacking, the benzyldiethylammonium headgroup is structurally associated with antimicrobial activity [3]. This is particularly relevant for applications such as medical device coatings, antimicrobial paints, and water treatment membranes where long-term, non-leaching activity is required.

Phase-Transfer Catalysis Precursor for Immobilized Systems

The benzyldiethylammonium chloride substructure is an established phase-transfer catalyst (PTC) motif, with triethylbenzylammonium chloride (TEBA) being a widely used PTC [4]. The target compound's additional methacrylate functionality may enable immobilization of the PTC onto solid supports or their incorporation into polymer-supported catalytic systems, combining the catalytic activity of benzyldiethylammonium salts with the benefits of heterogeneous catalysis.

Functional Comonomer for Cationic Polyacrylate Latex

The target compound can serve as a functional comonomer in the synthesis of cationic polyacrylate latexes used in coatings, adhesives, and primers [2][5]. The benzyldiethylammonium group confers positive charge to the latex particles, which can enhance adhesion to anionic substrates (e.g., wood, cellulose, glass) and improve wetting properties compared to non-ionic or anionic latexes.

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